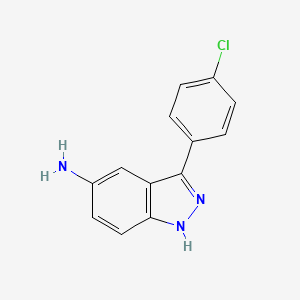

3-(4-chlorophenyl)-1H-indazol-5-amine

Descripción general

Descripción

3-(4-chlorophenyl)-1H-indazol-5-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a 4-chlorophenyl group attached to the indazole core enhances its chemical properties and potential applications. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1H-indazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and hydrazine hydrate.

Formation of Hydrazone: 4-chlorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorophenyl)-1H-indazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer properties of 3-(4-chlorophenyl)-1H-indazol-5-amine and its derivatives:

- Mechanism of Action: The compound acts as a tyrosine kinase inhibitor , targeting specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Cytotoxicity Studies: In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from indazole structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

Research indicates that indazole derivatives may also exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

- Neurological Disorders: Some studies suggest that indazole derivatives may influence neurotransmitter systems, indicating potential use in treating neurological conditions .

- Cardiovascular Health: Preliminary research has shown that certain indazole compounds could affect cardiovascular markers, suggesting a role in cardiovascular health management .

Case Study 1: Antitumor Efficacy

In a recent study, a series of indazole derivatives were synthesized and evaluated for their anticancer properties. Among them, compound 81c was identified as a potent inhibitor of Polo-like kinase 4 (PLK4), demonstrating significant tumor growth inhibition in mouse models . This underscores the potential of indazole derivatives as clinical candidates for cancer therapy.

Case Study 2: Selective Cytotoxicity

A comparative analysis revealed that certain derivatives displayed selective cytotoxicity against cancer cells while maintaining safety profiles for normal cells. For instance, compounds like 4f and 4i showed lower IC50 values against normal mammary gland epithelial cells compared to their effects on cancer cells, highlighting their therapeutic promise with minimized side effects .

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-chlorophenyl)-1H-indole-5-amine: Similar structure but with an indole core instead of indazole.

4-chlorophenylhydrazine: A precursor in the synthesis of indazole derivatives.

5-chloro-1H-indazole: A related indazole derivative with a chlorine atom at the 5-position.

Uniqueness

3-(4-chlorophenyl)-1H-indazol-5-amine is unique due to its specific substitution pattern and the presence of both the indazole core and the 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

3-(4-Chlorophenyl)-1H-indazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C9H8ClN3

- Molecular Weight : 195.64 g/mol

This structure plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.

The primary mechanism of action for this compound involves its ability to bind to specific active sites on enzymes, thereby inhibiting their activity. Notably, it has been identified as a selective and reversible inhibitor of monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine. The compound exhibits competitive inhibition with an IC50 value indicating high potency against MAO-B .

Anticancer Activity

Several studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance:

- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:

Enzyme Inhibition

The compound's role as an MAO-B inhibitor is particularly noteworthy. It shows selectivity over MAO-A, which is crucial for minimizing side effects associated with broader inhibition. The following table summarizes the inhibitory activity against MAO-B compared to other compounds:

| Compound | IC50 (nM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| This compound | TBD | TBD |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 | >25000 |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | 1.59 | >6000 |

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of various indazole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways. Specifically, the study found that treatment with the compound led to a significant increase in Annexin V/PI-stained cells, indicating early and late stages of apoptosis .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its biological targets. These studies suggest that the compound forms stable complexes with MAO-B, which correlates with its observed inhibitory activity. The binding affinity and interaction patterns are critical for understanding its selectivity and potency .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHMFZLLDMOGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626543 | |

| Record name | 3-(4-Chlorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181335-70-5 | |

| Record name | 3-(4-Chlorophenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.